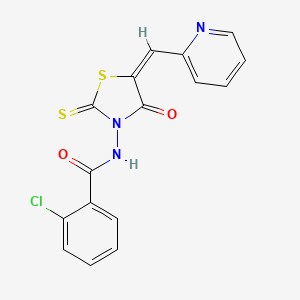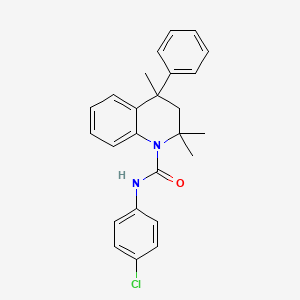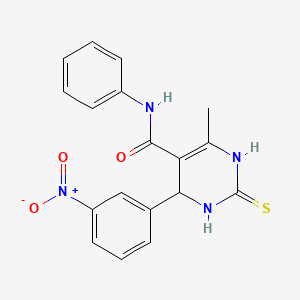
2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide” is a complex organic compound that features a thiazolidinone core, a pyridine ring, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide” typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a pyridine aldehyde.
Formation of the Benzamide Group: The final step involves the acylation of the thiazolidinone intermediate with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The chlorine atom in the benzamide group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide” is studied for its unique structural properties and reactivity.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development, particularly targeting diseases where thiazolidinone derivatives have shown efficacy.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of “2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide” would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores.
Pyridine-Containing Compounds: Molecules that feature pyridine rings.
Benzamide Derivatives: Compounds with benzamide groups.
Uniqueness
What sets “2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide” apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H10ClN3O2S2 |
|---|---|
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
2-chloro-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-12-7-2-1-6-11(12)14(21)19-20-15(22)13(24-16(20)23)9-10-5-3-4-8-18-10/h1-9H,(H,19,21)/b13-9+ |
InChI-Schlüssel |
IKFMTUIKZJWZRD-UKTHLTGXSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C3=CC=CC=N3)/SC2=S)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-methyl-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11683199.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11683204.png)
![13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11683209.png)
![2-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11683217.png)



![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahyd](/img/structure/B11683229.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-3-hydroxy-1-benzothiophene-2-carbohydrazide](/img/structure/B11683233.png)
![dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11683244.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B11683250.png)

